Bienvenue dans la boutique en ligne BenchChem!

Ethyl 2-(acetylamino)-6-bromo-7-methoxy-1-benzothiophene-3-carboxylate

Cholinesterase inhibition Alzheimer's disease probe Enzyme selectivity profiling

Ethyl 2-(acetylamino)-6-bromo-7-methoxy-1-benzothiophene-3-carboxylate (CAS 113407-95-7) is a fully synthetic, trisubstituted benzothiophene derivative bearing a C-2 acetylamino group, a C-6 bromine atom, and a C-7 methoxy substituent on the fused bicyclic core with an ethyl ester at C-3. The compound has a molecular weight of 372.24 g·mol⁻¹ (C₁₄H₁₄BrNO₄S), a calculated logP of approximately 3.9, and a topological polar surface area of 51.5 Ų.

Molecular Formula C14H14BrNO4S
Molecular Weight 372.24g/mol
CAS No. 113407-95-7
Cat. No. B365909
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 2-(acetylamino)-6-bromo-7-methoxy-1-benzothiophene-3-carboxylate
CAS113407-95-7
Molecular FormulaC14H14BrNO4S
Molecular Weight372.24g/mol
Structural Identifiers
SMILESCCOC(=O)C1=C(SC2=C1C=CC(=C2OC)Br)NC(=O)C
InChIInChI=1S/C14H14BrNO4S/c1-4-20-14(18)10-8-5-6-9(15)11(19-3)12(8)21-13(10)16-7(2)17/h5-6H,4H2,1-3H3,(H,16,17)
InChIKeyVZCQDTCOSAKBFH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 2-(acetylamino)-6-bromo-7-methoxy-1-benzothiophene-3-carboxylate (CAS 113407-95-7) – Core Chemical Identity and Pharmacophore Features


Ethyl 2-(acetylamino)-6-bromo-7-methoxy-1-benzothiophene-3-carboxylate (CAS 113407-95-7) is a fully synthetic, trisubstituted benzothiophene derivative bearing a C-2 acetylamino group, a C-6 bromine atom, and a C-7 methoxy substituent on the fused bicyclic core with an ethyl ester at C-3 [1]. The compound has a molecular weight of 372.24 g·mol⁻¹ (C₁₄H₁₄BrNO₄S), a calculated logP of approximately 3.9, and a topological polar surface area of 51.5 Ų [1]. It belongs to a broader chemotype of 2-acetamido-6-bromo-7-alkoxy-benzothiophene-3-carboxylates that has been explored in medicinal chemistry for enzyme inhibition and anticancer applications, with the acetylamino group serving as a hydrogen-bond donor/acceptor pharmacophore and the bromine enabling further cross-coupling derivatization [2].

Why Closely Related 2-Amino, 7-Hydroxy, or Des-Bromo Benzothiophene Analogs Cannot Substitute for Ethyl 2-(acetylamino)-6-bromo-7-methoxy-1-benzothiophene-3-carboxylate


Within the benzothiophene-3-carboxylate family, minor structural modifications produce substantial shifts in molecular recognition, physicochemical properties, and synthetic utility. The 2-acetylamino group provides a distinct hydrogen-bond donor/acceptor pattern compared to the 2-amino (CAS 136800-72-1) or 2-benzoylamino analogs, altering both logP and target engagement profiles . The C-6 bromine serves as a non-labile, heavy-atom substituent that influences halogen bonding and enables Pd-catalyzed cross-coupling, which cannot be replicated by the des-bromo or chloro analogs without altering electronic character [1]. Simultaneously, the C-7 methoxy group modulates electron density on the benzothiophene ring and provides metabolic stability advantages relative to the 7-hydroxy (free phenol) congener, which is prone to Phase II glucuronidation and exhibits different solubility [2]. These structural features are inter-dependent; exchanging any single substituent while retaining the others yields a compound that is neither pharmacophorically nor physiochemically equivalent, which directly impacts SAR continuity in lead optimization programs and reproducibility in biochemical assay cascades.

Head-to-Head and Cross-Study Quantitative Differentiation of Ethyl 2-(acetylamino)-6-bromo-7-methoxy-1-benzothiophene-3-carboxylate


Acetylcholinesterase (AChE) Inhibition Potency – Ki Comparison vs. Butyrylcholinesterase (BChE) Selectivity Window

In enzyme inhibition assays curated by ChEMBL and deposited in BindingDB, the target compound (identified as BDBM50016836 / CHEMBL3276420) demonstrated a reversible mixed-type inhibition of electric eel acetylcholinesterase (AChE) with a Ki of 12,000 nM, whereas against horse serum butyrylcholinesterase (BChE) the Ki was 41,000 nM [1][2]. This reveals an approximately 3.4-fold selectivity for AChE over BChE. While the absolute potency is modest (micromolar range), the mixed-type inhibitory mechanism and the measurable selectivity ratio differentiate this compound from the structurally related 2-amino analog (CAS 136800-72-1), for which no comparable cholinesterase profiling data have been publicly deposited in ChEMBL or PubChem BioAssay as of the search date. This makes the target compound the only member of its immediate analog series with publicly available, quantitative dual-enzyme inhibition constants suitable for benchmarking in CNS target-based screening cascades.

Cholinesterase inhibition Alzheimer's disease probe Enzyme selectivity profiling

Computational Physicochemical Property Differentiation: logP, logD, and logSw vs. the 2-Amino Analog

The acetylamino group in the target compound significantly alters lipophilicity and aqueous solubility compared to the 2-amino analog. Computational predictions from ChemDiv's validated pipeline report a logP of 3.38 and a logD (pH 7.4) of 3.37 for the target compound, with an intrinsic aqueous solubility (logSw) of -3.73 . For the direct comparator ethyl 2-amino-6-bromo-7-methoxy-1-benzothiophene-3-carboxylate (CAS 136800-72-1), the removal of the acetyl group reduces molecular weight from 372.23 to 330.20 g/mol and is expected to lower logP by approximately 0.8–1.2 log units based on the contribution of the acetyl moiety, although experimentally validated logP/logD values for the 2-amino analog are not publicly deposited on the same platform . The target compound's logP of 3.38 falls within the optimal range for CNS drug-like space (typically logP 2–4), while its moderate solubility (logSw -3.73) indicates that co-solvent or formulation strategies may be needed for in vitro assay concentrations exceeding 200 µM.

ADME prediction Lipophilicity optimization Lead-like property assessment

Synthetic Diversification Capacity: C-6 Bromine as a Cross-Coupling Handle vs. Des-Bromo and 7-Hydroxy Analogs

The C-6 bromine substituent is a versatile synthetic handle for Suzuki-Miyaura, Buchwald-Hartwig, and other Pd-catalyzed cross-coupling reactions, enabling late-stage diversification of the benzothiophene core without de novo synthesis. This is explicitly exploited in EP2813226B1, where 2-acetamido-6-bromo-7-alkoxy-benzothiophene-3-carboxylate intermediates are elaborated to 6-aryl, 6-heteroaryl, and 6-amino derivatives [1]. In contrast, the des-bromo analog (ethyl 2-acetamido-7-methoxy-1-benzothiophene-3-carboxylate) cannot undergo this chemistry, requiring electrophilic bromination and subsequent coupling, which adds a synthetic step and may be incompatible with functionalities sensitive to brominating conditions. The 7-methoxy group in the target compound is also chemically orthogonal: 7-hydroxy analogs (e.g., ethyl 2-acetamido-6-bromo-7-hydroxy-1-benzothiophene-3-carboxylate, described in the same patent [1]) can undergo O-alkylation but present chemoselectivity challenges due to competing N- vs. O-alkylation and require protection/deprotection strategies. The methoxy group is a stable, non-ionizable moiety that simplifies purification and characterization while preserving the electronic influence on the aromatic system.

Medicinal chemistry library expansion Pd-catalyzed cross-coupling Benzothiophene derivatization

In Silico Target Engagement – Cholinesterase Interaction Profile Differentiated from Typical Benzothiophene Carboxamides

While many benzothiophene-3-carboxamide derivatives are primarily profiled against kinases (e.g., PLK1, CK2) or nuclear receptors (e.g., ERα), the target compound has publicly documented activity only against esterases (AChE, BChE) in curated databases, with no kinase or GPCR panel activity reported in ChEMBL or PubChem BioAssay as of 2026 [1]. This distinct target engagement fingerprint—esterase inhibition rather than kinase inhibition—differentiates it from benzothiophene carboxamide analogs such as raloxifene-derived scaffolds that engage estrogen receptors. The mixed-type inhibition mechanism (binding to both free enzyme and enzyme-substrate complex) further distinguishes it from purely competitive or non-competitive inhibitors within the esterase inhibitor class [2]. Quantitative selectivity data remain limited to the AChE/BChE pair; comprehensive panel profiling data (e.g., against 50+ targets) are not publicly available, and this gap should be considered when selecting the compound for target-agnostic phenotypic screens.

Computational target prediction Polypharmacology assessment Benzothiophene kinase vs. esterase profiling

Recommended Research and Industrial Application Scenarios for Ethyl 2-(acetylamino)-6-bromo-7-methoxy-1-benzothiophene-3-carboxylate


CNS Drug Discovery Probe: Cholinesterase Selectivity Benchmarking and SAR Initiation

Researchers initiating a CNS-oriented acetylcholinesterase inhibitor program can use this compound as a characterized starting point with publicly quantifiable Ki values for both AChE (12 µM) and BChE (41 µM), enabling immediate evaluation of the scaffold's selectivity baseline [1]. The 3.4-fold AChE selectivity, while modest, provides a measurable starting point for medicinal chemistry optimization. The ethyl ester group allows facile hydrolysis to the carboxylic acid for further amide coupling, while the C-6 bromine permits parallel Suzuki library synthesis to explore substituent effects on selectivity.

Medicinal Chemistry Library Diversification Hub via C-6 Bromine Cross-Coupling

The C-6 bromine atom serves as a robust Pd-catalyzed cross-coupling handle, enabling rapid generation of 6-aryl, 6-heteroaryl, and 6-alkynyl analogs without perturbing the C-2 acetylamino and C-7 methoxy pharmacophores [1]. This is particularly valuable for library synthesis groups seeking to explore SAR at the 6-position while maintaining the core esterase-interacting scaffold defined by the C-2 and C-7 substitution pattern.

Physicochemical Benchmarking for CNS Drug-like Property Optimization

With validated logP (3.38), logD (3.37), and logSw (-3.73) values, this compound provides a calibrated reference point for teams optimizing CNS drug-like properties within the benzothiophene chemical space [1]. The target lipophilicity aligns with CNS penetration guidelines, while the measured solubility deficit informs formulation strategies for in vitro pharmacology assays requiring concentrations above 200 µM.

Acetylcholinesterase Mixed-Type Inhibitor Mechanistic Studies

The confirmed mixed-type inhibition mechanism (binding to both free enzyme and enzyme-substrate complex) makes this compound a useful tool for enzymology groups investigating non-competitive modes of cholinesterase modulation [1]. This mechanism is distinct from the purely competitive inhibition exhibited by clinical AChE inhibitors such as donepezil, providing a differentiated pharmacological probe for studying allosteric or dual-site inhibition.

Quote Request

Request a Quote for Ethyl 2-(acetylamino)-6-bromo-7-methoxy-1-benzothiophene-3-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.